molecular formula C16H18N2O2S B12737635 Acetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- CAS No. 172469-99-7

Acetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-

Cat. No.: B12737635
CAS No.: 172469-99-7
M. Wt: 302.4 g/mol
InChI Key: FATTXJGHNGENGH-UHFFFAOYSA-N
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Description

Acetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- is a complex organic compound with a unique structure that includes a pyridine ring, a thioether linkage, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- typically involves the reaction of 3,5-dimethylphenylthiol with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF). The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures maximum yield and purity. The industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the thioether group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Reduced Derivatives: Formed through reduction.

    Substituted Compounds: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development .

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to understand its efficacy and safety in treating various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2,5-dimethylphenyl)-
  • Acetamide, N-(4-ethoxy-3,5-dimethylphenyl)-

Uniqueness

Compared to similar compounds, Acetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- stands out due to its thioether linkage and the presence of a pyridine ring. These structural features contribute to its unique chemical reactivity and biological activity .

Properties

CAS No.

172469-99-7

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylphenyl)sulfanyl-5-methyl-2-oxo-1H-pyridin-3-yl]acetamide

InChI

InChI=1S/C16H18N2O2S/c1-9-5-10(2)7-13(6-9)21-15-11(3)8-17-16(20)14(15)18-12(4)19/h5-8H,1-4H3,(H,17,20)(H,18,19)

InChI Key

FATTXJGHNGENGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)SC2=C(C(=O)NC=C2C)NC(=O)C)C

Origin of Product

United States

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